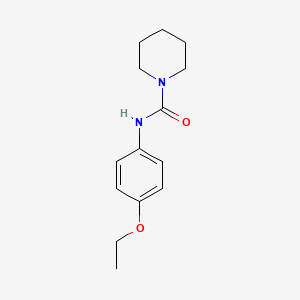
N-(4-乙氧基苯基)哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage . This compound is known for its diverse applications in scientific research and industry.
科学研究应用
N-(4-ethoxyphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with piperidine-1-carboxylic acid chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods:
In an industrial setting, the production of N-(4-ethoxyphenyl)piperidine-1-carboxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
N-(4-ethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-hydroxyphenyl)piperidine-1-carboxamide , while reduction may produce N-(4-ethoxyphenyl)piperidine-1-methanol .
作用机制
The mechanism of action of N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- N-(4-methoxyphenyl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)piperidine-1-carboxylate
- N-(4-ethoxyphenyl)piperidine-1-sulfonamide
Comparison:
N-(4-ethoxyphenyl)piperidine-1-carboxamide is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity . These differences make it a valuable compound for specific research and industrial applications .
生物活性
N-(4-ethoxyphenyl)piperidine-1-carboxamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
N-(4-ethoxyphenyl)piperidine-1-carboxamide features an ethoxy group attached to a piperidine ring, which contributes to its unique chemical behavior. The presence of the ethoxy group enhances its lipophilicity and modulates its interaction with biological targets.
The biological activity of N-(4-ethoxyphenyl)piperidine-1-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is known to influence cellular processes by modulating enzyme activity, thereby affecting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Binding: It can bind to various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.
Biological Activities
Research has highlighted several biological activities associated with N-(4-ethoxyphenyl)piperidine-1-carboxamide:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
- Anti-cancer Potential: Some derivatives of piperidine compounds have shown cytotoxic effects against cancer cell lines. The structure of N-(4-ethoxyphenyl)piperidine-1-carboxamide suggests potential for similar activities.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
Recent studies have evaluated the biological activity of N-(4-ethoxyphenyl)piperidine-1-carboxamide and related compounds through various assays:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on a series of piperidine derivatives, including N-(4-ethoxyphenyl)piperidine-1-carboxamide, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications in the piperidine structure could enhance the efficacy against resistant strains.
Case Study 2: Anti-cancer Efficacy
In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of N-(4-ethoxyphenyl)piperidine-1-carboxamide. Results showed promising IC50 values comparable to established chemotherapeutic agents, suggesting potential as an anti-cancer drug candidate.
属性
IUPAC Name |
N-(4-ethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-8-6-12(7-9-13)15-14(17)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIREIZCSHSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














